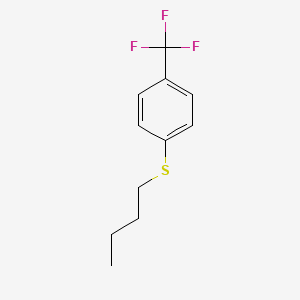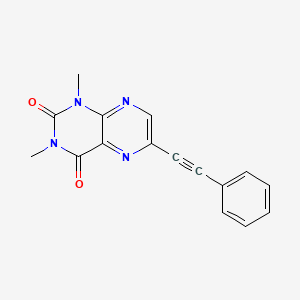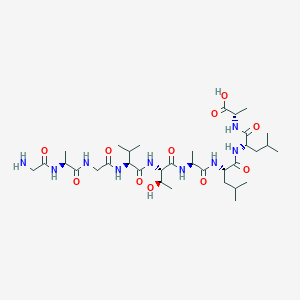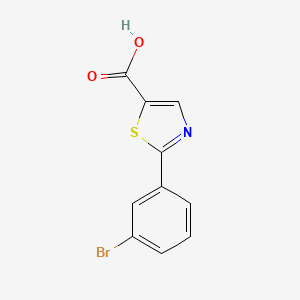![molecular formula C20H11NO3 B12608828 2-(1,3-Benzoxazol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione CAS No. 918158-23-3](/img/structure/B12608828.png)
2-(1,3-Benzoxazol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Benzoxazol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione is a heterocyclic compound that combines the structural features of benzoxazole and naphthalene
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzoxazol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by reacting 2-aminophenol with a suitable carboxylic acid derivative, such as 2-nitrobenzoic acid, under acidic conditions.
Cyclopenta[b]naphthalene Formation: The cyclopenta[b]naphthalene core can be constructed through a series of cyclization reactions involving naphthalene derivatives.
Coupling Reaction: The final step involves coupling the benzoxazole ring with the cyclopenta[b]naphthalene core under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common industrial methods include solvent catalytic synthesis and solid-phase synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-(1,3-Benzoxazol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroxy derivatives.
Aplicaciones Científicas De Investigación
2-(1,3-Benzoxazol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(1,3-Benzoxazol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways:
Fluorescent Probes: The compound’s fluorescence is due to its ability to absorb light and emit it at a different wavelength, making it useful in imaging and sensing applications.
Antimicrobial Activity: The compound may inhibit the growth of microorganisms by interfering with their cellular processes.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
4-(1,3-Benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole: Similar structure with additional phenyl and oxazole rings.
2-(Benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol: Contains a benzothiazole ring instead of benzoxazole.
1-(Benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole: Features a triazole ring and different functional groups.
Uniqueness
2-(1,3-Benzoxazol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione is unique due to its combination of benzoxazole and naphthalene structures, which confer distinct photophysical properties and potential biological activities. Its versatility in various applications, from fluorescent probes to potential therapeutic agents, sets it apart from other similar compounds.
Propiedades
Número CAS |
918158-23-3 |
|---|---|
Fórmula molecular |
C20H11NO3 |
Peso molecular |
313.3 g/mol |
Nombre IUPAC |
2-(1,3-benzoxazol-2-yl)cyclopenta[b]naphthalene-1,3-dione |
InChI |
InChI=1S/C20H11NO3/c22-18-13-9-11-5-1-2-6-12(11)10-14(13)19(23)17(18)20-21-15-7-3-4-8-16(15)24-20/h1-10,17H |
Clave InChI |
LCJDXJKQUGRHHL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C(C3=O)C4=NC5=CC=CC=C5O4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Bicyclo[2.2.1]heptan-2-yl)(thiophen-2-yl)methanone](/img/structure/B12608754.png)

![6-Imino-3-[2-(4-nitrophenyl)hydrazinyl]cyclohexa-2,4-diene-1-thione](/img/structure/B12608782.png)
![5-Benzyl-2,3,3a,4,5,9b-hexahydro-1h-cyclopenta[c]quinoline](/img/structure/B12608786.png)


![1,3,4-Oxadiazole, 2-(4-chlorophenyl)-5-naphtho[2,1-b]furan-2-yl-](/img/structure/B12608797.png)

![2-[(Morpholin-4-yl)methyl]-1-(3-nitrophenyl)-3-phenylpropane-1,3-dione](/img/structure/B12608816.png)


![Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B12608833.png)
![2,4-dichloro-N-[4-(pyridine-3-carbonylamino)phenyl]pyridine-3-carboxamide;mercury](/img/structure/B12608836.png)

